N-(2-oxo-2-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-oxo-2-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)ethyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It includes a trifluoromethyl group, a phenoxy group, and an amide group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the trifluoromethyl group, the phenoxy group, and the amide group. These groups could potentially participate in a variety of chemical reactions .Scientific Research Applications
Metalloligands and Magnetic Properties
Metalloligands containing benzamide derivatives have been used to coordinate with copper ions, resulting in anionic metalloligands. These, in the presence of lanthanide salts, yield tetranuclear complexes and 1D chains of tetranuclear entities. Such complexes have shown single-molecule magnet (SMM) behavior and single-chain magnet (SCM) behavior, particularly for tetranuclear Tb complexes. These findings suggest potential applications in the design of materials with specific magnetic properties (J. Costes, L. Vendier, W. Wernsdorfer, 2010).
Organic Synthesis and Ring Construction
A "one-pot" protocol has been developed for constructing multisubstituted 2-hydroxy-benzo[b][1,4]oxazins starting from related compounds. This method involves an intramolecular trapping reaction and highlights an efficient, metal-free synthesis approach under ambient conditions. Such research emphasizes the compound's utility in organic synthesis, particularly in the creation of complex organic structures (Hong Zhang et al., 2018).
Synthesis and Structural Studies
Research into the synthesis and structural characterization of enaminones shows the diversity of reactions and products that can be derived from similar benzamide compounds. This includes insights into the stabilization of crystal structures through hydrogen bonds, which could inform the design of new materials or chemical entities with specific properties (A. Brbot-Šaranović et al., 2000).
Synthesis of α-Ketoamide Derivatives
A study on the synthesis of α-ketoamide derivatives using similar compounds as starting materials demonstrates the potential for creating biologically relevant molecules. The research highlights the use of specific reagents to improve yield and purity, indicating the role such compounds can play in medicinal chemistry and drug design (A. El‐Faham et al., 2013).
Development of Fluorescence Probes
Compounds related to the one have been used in the development of novel fluorescence probes for detecting reactive oxygen species. This research is significant for biological and chemical applications, illustrating the compound's potential utility in creating tools for studying oxidative stress and related biological processes (Ken-ichi Setsukinai et al., 2003).
Safety and Hazards
Future Directions
Mechanism of Action
Target of action
The compound contains a trifluoromethyl group, which is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . .
Mode of action
The mode of action of a compound is determined by its interaction with its biological targets. Given the presence of the trifluoromethyl group, it’s possible that this compound could undergo trifluoromethylation of carbon-centered radical intermediates . But again, without specific studies, this is purely speculative.
Biochemical pathways
Without specific research, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been shown to have potential antidepressant effects, possibly involving the serotonergic system .
Result of action
The result of a compound’s action is typically observed at the molecular and cellular level. For example, some compounds with a trifluoromethyl group have been shown to have potential antidepressant effects . .
Properties
IUPAC Name |
N-[2-oxo-2-[4-[3-(trifluoromethyl)phenoxy]but-2-ynylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c21-20(22,23)16-9-6-10-17(13-16)28-12-5-4-11-24-18(26)14-25-19(27)15-7-2-1-3-8-15/h1-3,6-10,13H,11-12,14H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQYUKWWEWSSTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.